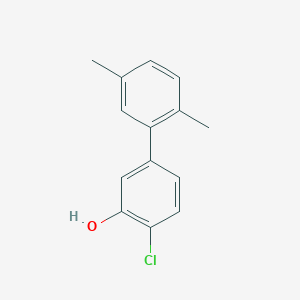

2-Chloro-5-(2,5-dimethylphenyl)phenol

Description

2-Chloro-5-(2,5-dimethylphenyl)phenol is a halogenated phenolic compound characterized by a chloro group at the 2-position and a 2,5-dimethylphenyl substituent at the 5-position of the phenol ring.

Properties

IUPAC Name |

2-chloro-5-(2,5-dimethylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c1-9-3-4-10(2)12(7-9)11-5-6-13(15)14(16)8-11/h3-8,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLPROSQVQEKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70685863 | |

| Record name | 4-Chloro-2',5'-dimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261960-82-0 | |

| Record name | 4-Chloro-2',5'-dimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,5-dimethylphenyl)phenol can be achieved through several methods. One common approach involves the chlorination of 2,5-dimethylphenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,5-dimethylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dechlorinated or demethylated products.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2-Chloro-5-(2,5-dimethylphenyl)phenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.

Medicine: Research into its potential as an antiseptic or disinfectant is ongoing.

Industry: It is employed in the production of specialty chemicals and as a preservative in various formulations.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,5-dimethylphenyl)phenol involves its interaction with cellular components. The chlorine atom and phenolic hydroxyl group play crucial roles in disrupting microbial cell membranes and denaturing proteins. This leads to the inhibition of microbial growth and the compound’s effectiveness as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

The position and nature of substituents on the aromatic ring critically determine biological activity. Key comparisons include:

N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- Structure : Features a 2,5-dimethylphenyl group attached to a hydroxynaphthalene-carboxamide backbone.

- Activity : Exhibits PET-inhibiting activity in spinach chloroplasts with an IC50 of ~10 µM. The electron-donating methyl groups enhance lipophilicity, facilitating membrane penetration in chloroplasts .

2-Chloro-5-(trifluoromethyl)phenol

- Structure : Contains a chloro group at the 2-position and a trifluoromethyl group at the 5-position.

- Properties : A yellow liquid with high electron-withdrawing capacity due to the -CF3 group. Used as an organic building block in synthesis .

Spirotetramat Derivatives

- Structure : Includes a cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one moiety.

- Regulatory Data : Maximum residue limits (MRLs) for spirotetramat range from 0.3 ppm (cranberries) to 10 ppm (dry hops), reflecting its use as an insecticide .

- Contrast: The spirocyclic structure and methoxy group differentiate it from the simpler phenolic framework of the target compound, likely reducing PET inhibition but enhancing systemic mobility in plants.

Physicochemical and Structural Properties

Mechanistic Insights

- Electron-Withdrawing vs. Electron-Donating Groups :

- Substituent Positioning :

- 2,5-Dimethylphenyl groups optimize steric compatibility with hydrophobic binding pockets in PET inhibitors.

- 3,5-Dimethyl isomers (as in ) show reduced activity, highlighting the importance of substituent alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.